molecular formula C20H19NO6 B4956498 2-(4-methoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one

2-(4-methoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one

Cat. No. B4956498
M. Wt: 369.4 g/mol
InChI Key: DSTNZIWJJOXAMB-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one, also known as TMB-5, is a chemical compound that has received significant attention in scientific research due to its potential therapeutic applications. TMB-5 belongs to the class of oxazole derivatives and exhibits a range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. In

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer, inflammation, and bacterial growth. For example, 2-(4-methoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which is a target for many anti-cancer drugs. 2-(4-methoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-bacterial properties, 2-(4-methoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one has been shown to exhibit antioxidant activity, which is important for protecting cells from oxidative damage. 2-(4-methoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one has also been shown to exhibit hepatoprotective effects, which may be useful for the treatment of liver diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-(4-methoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one for lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. 2-(4-methoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one is also relatively stable and can be stored for long periods of time without significant degradation. However, one of the limitations of 2-(4-methoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one is its low solubility in water, which may make it difficult to use in certain experiments. 2-(4-methoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one also exhibits relatively low bioavailability, which may limit its potential therapeutic applications.

Future Directions

There are many potential future directions for 2-(4-methoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one research. One area of interest is the development of 2-(4-methoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one analogs with improved bioavailability and efficacy. Another area of research is the investigation of 2-(4-methoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one in combination with other drugs for the treatment of cancer and other diseases. Finally, further studies are needed to fully elucidate the mechanism of action of 2-(4-methoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one and its potential therapeutic applications.

Scientific Research Applications

2-(4-methoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one has been extensively studied for its potential therapeutic applications. One of the major areas of research has been its anti-cancer properties. Studies have shown that 2-(4-methoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one exhibits potent cytotoxicity against a range of cancer cell lines, including breast, prostate, and lung cancer cells. 2-(4-methoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable feature for cancer treatment.
In addition to its anti-cancer properties, 2-(4-methoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one has also been studied for its anti-inflammatory and anti-bacterial effects. 2-(4-methoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. 2-(4-methoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one has also exhibited antibacterial activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

(4Z)-2-(4-methoxyphenyl)-4-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6/c1-23-14-7-5-13(6-8-14)19-21-15(20(22)27-19)9-12-10-16(24-2)18(26-4)17(11-12)25-3/h5-11H,1-4H3/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTNZIWJJOXAMB-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CC3=CC(=C(C(=C3)OC)OC)OC)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=N/C(=C\C3=CC(=C(C(=C3)OC)OC)OC)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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